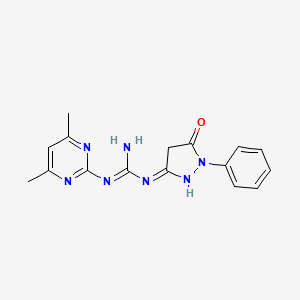![molecular formula C18H30N2O B6083134 3-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2,2-dimethyl-1-propanol](/img/structure/B6083134.png)
3-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2,2-dimethyl-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2,2-dimethyl-1-propanol, also known as DAP, is a chemical compound that has been extensively studied for its potential use in scientific research. DAP is a selective agonist for the dopamine D2 receptor and has been shown to have a number of effects on the central nervous system. In
Mechanism of Action
3-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2,2-dimethyl-1-propanol acts as a selective agonist for the dopamine D2 receptor. This receptor is found in the central nervous system and is involved in a number of important physiological processes, including movement, motivation, and reward. When 3-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2,2-dimethyl-1-propanol binds to the D2 receptor, it activates a signaling cascade that leads to changes in the activity of neurons in the brain. This can result in a number of different effects, depending on the specific context in which 3-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2,2-dimethyl-1-propanol is used.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2,2-dimethyl-1-propanol are complex and depend on a number of different factors, including the dose, route of administration, and duration of exposure. Some of the effects that have been observed in animal studies include increased locomotor activity, enhanced reward-seeking behavior, and changes in dopamine release and uptake. 3-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2,2-dimethyl-1-propanol has also been shown to have potential therapeutic effects in the treatment of Parkinson's disease, although further research is needed to fully understand its potential benefits and limitations.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2,2-dimethyl-1-propanol in lab experiments is its selectivity for the dopamine D2 receptor. This allows researchers to study the specific effects of dopamine signaling in a controlled manner. However, there are also some limitations to using 3-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2,2-dimethyl-1-propanol in lab experiments. For example, the complex synthesis method and high cost of the compound can make it difficult to obtain in large quantities. Additionally, the effects of 3-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2,2-dimethyl-1-propanol can be highly dependent on the specific experimental conditions, which can make it challenging to replicate results across different studies.
Future Directions
There are a number of potential future directions for research on 3-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2,2-dimethyl-1-propanol. One area of interest is the role of dopamine signaling in addiction and substance abuse. 3-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2,2-dimethyl-1-propanol has been shown to have potential therapeutic effects in the treatment of drug addiction, and further research could help to elucidate the underlying mechanisms of these effects. Additionally, there is growing interest in the use of 3-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2,2-dimethyl-1-propanol as a tool for studying the role of dopamine in other neurological disorders, such as depression and anxiety. Finally, ongoing research on the synthesis and optimization of 3-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2,2-dimethyl-1-propanol could help to make this compound more accessible and cost-effective for use in scientific research.
Synthesis Methods
The synthesis of 3-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2,2-dimethyl-1-propanol involves a multi-step process that begins with the reaction of 3,4-dimethylphenylamine with 1-piperidinyl-2,2-dimethylpropan-1-one. This reaction produces the intermediate 3-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2,2-dimethylpropan-1-ol, which is then converted to 3-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2,2-dimethyl-1-propanol through a series of additional reactions. The synthesis of 3-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2,2-dimethyl-1-propanol is a complex process that requires careful attention to detail and the use of specialized equipment.
Scientific Research Applications
3-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2,2-dimethyl-1-propanol has been studied extensively for its potential use in scientific research. It is a selective agonist for the dopamine D2 receptor and has been shown to have a number of effects on the central nervous system. 3-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2,2-dimethyl-1-propanol has been used in studies of drug addiction, Parkinson's disease, and other neurological disorders. It has also been used to study the role of dopamine in reward pathways and motivation.
properties
IUPAC Name |
3-[3-(3,4-dimethylanilino)piperidin-1-yl]-2,2-dimethylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O/c1-14-7-8-16(10-15(14)2)19-17-6-5-9-20(11-17)12-18(3,4)13-21/h7-8,10,17,19,21H,5-6,9,11-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNLBKRCQHJORR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)CC(C)(C)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{3-[(3,4-Dimethylphenyl)amino]-1-piperidinyl}-2,2-dimethyl-1-propanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-sec-butyl-5-[(2-methyl-5-nitro-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6083060.png)

![1-[1-({1-[(1-ethyl-1H-imidazol-5-yl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B6083084.png)

![3-(4-hydroxyphenyl)-2-[4-(1-oxo-1H-isochromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B6083107.png)
![1-{3-fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B6083108.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B6083109.png)
![2-methyl-3-(1-naphthyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6083117.png)

![N~1~-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide](/img/structure/B6083129.png)

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-9H-xanthene-9-carboxamide](/img/structure/B6083153.png)
![7-(2,3-dimethoxybenzyl)-2-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6083157.png)
![2,6-dimethyl-4-{1-[(4-methylphenyl)sulfonyl]prolyl}morpholine](/img/structure/B6083161.png)